2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which consists of five-membered heterocyclic structures containing two nitrogen atoms and one oxygen atom. This specific compound features a nitrophenyl group, which contributes to its potential biological activities. Oxadiazoles are recognized for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The unique structural characteristics of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole position it as a candidate for further pharmacological studies.
The compound can be classified under heterocyclic compounds due to its oxadiazole ring. It is synthesized through various chemical reactions involving hydrazones and aromatic aldehydes. The classification of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole falls within the broader category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their biological activity.
The synthesis of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazone derivatives in the presence of cyclodehydrating agents such as phosphorus oxychloride. The general procedure includes:
The molecular structure of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole can be represented as follows:
The presence of these functional groups influences both the physical properties and biological activity of the compound.
2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions typical for oxadiazoles:
The biological activity of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with specific biological targets:
The physical properties of 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole include:
Chemical properties include its stability under standard conditions but susceptibility to reduction reactions due to the nitro group.
2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole has several potential applications in scientific research:
The 1,3,4-oxadiazole ring system—a planar, π-deficient five-membered heterocycle containing one oxygen and two nitrogen atoms—stands as a privileged scaffold in rational drug design. Its exceptional metabolic stability, aromatic character, and capacity for diverse non-covalent interactions (hydrogen bonding, dipole-dipole, π-π stacking) underpin its widespread utility as a bioisostere for ester and carboxamide functionalities. This bioisosteric replacement often enhances hydrolytic resistance and improves pharmacokinetic profiles of drug candidates [1] [9]. Beyond stability, the 1,3,4-oxadiazole core exhibits remarkable versatility, enabling structural fine-tuning through substitutions at the 2- and 5-positions to optimize target binding affinity and selectivity. Clinically validated derivatives like the HIV integrase inhibitor Raltegravir® and the endothelin antagonist Zibotentan® exemplify its translational success [9] [10]. The introduction of aryl substituents, particularly nitrophenyl groups, further augments the pharmacophore's electronic profile and binding potential, driving intense research into derivatives such as 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole as candidates for unmet therapeutic needs.
The journey of 1,3,4-oxadiazoles in therapeutics began in the mid-20th century. Oxolamine, introduced in the 1960s as an antitussive agent, marked the first clinical application of this heterocycle, leveraging its structural simplicity and favorable safety profile [1]. Subsequent decades witnessed strategic exploitation of the ring's synthetic flexibility. Synthetic methodologies evolved significantly from early routes relying on harsh dehydrating agents (POCl₃, SOCl₂) for cyclization of diacylhydrazides to modern, efficient protocols. These include transition metal-catalyzed couplings, microwave-assisted syntheses, and electrochemical methods, enabling access to complex and diversely functionalized derivatives under milder conditions [9].
The late 20th and early 21st centuries saw an explosion in structure-activity relationship (SAR) exploration. Researchers systematically modified substituents at the 2- and 5-positions, revealing profound impacts on biological activity. This work yielded compounds spanning an extraordinary breadth of pharmacological classes:
Table 1: Clinically Significant 1,3,4-Oxadiazole-Containing Drugs
Drug Name | Therapeutic Category | Key Structural Features | Approval/Target |
---|---|---|---|
Raltegravir | Antiretroviral (HIV) | 2-Methyl-5-[(4-fluorophenyl)methyl]oxadiazole | Approved (FDA, 2007) |
Zibotentan | Anticancer (Prostate) | 5-(4-Bromophenyl)-2-(methylsulfonyl)oxadiazole | Phase III (Endothelin A antagonist) |
Oxolamine | Antitussive | 2-(3,5-Dimethylphenyl)-5-phenyl oxadiazole | Approved (Hist. Use) |
Fasiplon | Anxiolytic | 2-(Pyrimidin-2-yl)-5-(2-fluorophenyl)oxadiazole | Approved (Non-benzodiazepine) |
Tiodazosin | Antihypertensive (α₁-blocker) | 2-Amino-5-(2,4-dimethoxyphenyl)oxadiazole | Clinical Development |
This evolution underscores the 1,3,4-oxadiazole nucleus as a versatile platform adaptable to diverse biological targets. The emergence of nitrophenyl-substituted derivatives represents a focused effort to enhance electron-withdrawing character and binding affinity, particularly for enzymes overexpressed in pathological conditions like cancer and microbial infections [4] [10].
The strategic incorporation of a nitrophenyl group—especially at the 5-position of the 1,3,4-oxadiazole ring—confers distinct physicochemical and electronic advantages critical for bioactivity. The nitro group (-NO₂) is a strong electron-withdrawing moiety, significantly lowering the electron density of the attached phenyl ring and the adjacent oxadiazole. This polarization enhances several key properties:
Positional isomerism on the nitrophenyl ring dramatically influences activity. The 4-nitrophenyl isomer generally offers the strongest electron-withdrawing effect due to symmetry and resonance stabilization. The 3-methyl-4-nitrophenyl substituent, as in the target compound, introduces a critical steric and electronic nuance:
Table 2: Impact of Substituents on 5-Aryl-1,3,4-oxadiazole Bioactivity
5-Aryl Substituent | Electronic Effect | Key Biological Observations | Reference Activity Context |
---|---|---|---|
4-Hydroxyphenyl | Moderate Electron-Donating | Lower antimicrobial/anticancer potency; higher polarity | Baseline comparison |
4-Chlorophenyl | Moderate Electron-Withdrawing | Improved antibacterial activity; moderate cytotoxicity | Peptide Deformylase inhibition [3] |
4-Nitrophenyl | Strong Electron-Withdrawing | High cytotoxicity; ROS induction; strong enzyme inhibition (e.g., tubulin) | Antiproliferative agents [4] [10] |
3-Methyl-4-nitrophenyl | Strong EW + Modest ED (Methyl) | Enhanced lipophilicity & cellular uptake; optimized target affinity; potential for bioactivation | Focus compound - Improved potency vs 4-NP in some series [4] [7] |
3,4,5-Trimethoxyphenyl | Moderate ED | Significant tubulin inhibition (e.g., TKX-55); antimitotic | High-energy mat./Anticancer [2] [10] |
SAR studies consistently highlight that the 3-methyl-4-nitrophenyl motif delivers a superior balance of electron-withdrawing character, lipophilicity, and steric bulk compared to simpler nitrophenyl isomers, leading to enhanced potency across multiple biological assays targeting proliferative and infectious diseases [4] [6] [10].
The specific compound 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole (Chemical Structure: O=C1N=NC(C2=CC(=C(C=C2)N+[O-])=N1) emerges as a strategically designed pharmacophore integrating the validated 1,3,4-oxadiazole core with the optimized 3-methyl-4-nitrophenyl substitution. Its targeting is driven by compelling molecular and pharmacological rationale:
The convergence of favorable molecular properties, synthetic tractability, and compelling mechanistic hypotheses grounded in the activity of closely related structures positions 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole as a high-priority scaffold for intensive investigation in next-generation drug discovery programs, particularly in oncology and antimicrobial therapy.
Table 3: Key Properties and Research Focus for 2-(3-Methyl-4-nitrophenyl)-1,3,4-oxadiazole
Property/Focus Area | Details/Rationale | Expected Advantage |
---|---|---|
Core Structure | 1,3,4-Oxadiazole + 3-Methyl-4-nitrophenyl | Metabolic stability; Target binding versatility; ROS potential |
Key Physicochemical Prop. | Moderate LogP (Enhanced by methyl); Strongly electron-deficient aryl ring | Optimized permeability; Enhanced enzyme binding affinity |
Primary Therapeutic Focus | Oncology (Tubulin/HDAC inhibition); Antimicrobials (Enzyme inhibition) | Addressing drug resistance; Novel mechanisms |
Synthetic Versatility | Modifications at C2 (Thioethers, amines, heterocycles); Prodrug derivatization (Methyl) | Extensive SAR exploration; PK optimization |
Mechanistic Hypotheses | Mitochondrial apoptosis induction; Tubulin depolymerization; Topo II/HDAC inhibition | Targeted cytotoxicity; Broad-spectrum potential |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3